Cas no 105223-81-2 (1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl- (9CI))

1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl- (9CI) structure
105223-81-2 structure
Product Name:1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl- (9CI)
CAS-nummer:105223-81-2
MF:C20H19NO6
MW:369.367965936661
CID:153774
PubChem ID:181454
Update Time:2025-04-19

1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl- (9CI)
    • 1,3-Benzodioxolo(5',4':5,6)cyclohept(1,2,3-ij)isoquinolin-6(7H)-one, 6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl-
    • 1,3-Benzodioxolo[5',4':5,6]cyclohept[1,2,3-ij]isoquinolin-6(7H)-one,6a,8,9,13-tetrahydro-12,13-dihydroxy-11-methoxy-7-methyl-
    • Bitlisine
    • 105223-81-2
    • DTXSID20909384
    • 12,13-Dihydroxy-11-methoxy-7-methyl-6a,8,9,13-tetrahydro-2H-[1,3]benzodioxolo[5',4':5,6]cyclohepta[1,2,3-ij]isoquinolin-6(7H)-one
    • Inchi: 1S/C20H19NO6/c1-21-6-5-9-7-12(25-2)18(23)15-13(9)16(21)17(22)10-3-4-11-20(27-8-26-11)14(10)19(15)24/h3-4,7,16,19,23-24H,5-6,8H2,1-2H3
    • InChI-sleutel: GDKJFMVLMNXVHM-UHFFFAOYSA-N
    • LACHT: OC1C2=C3C(=CC=C2C(C2C4=C1C(=C(C=C4CCN2C)OC)O)=O)OCO3

Berekende eigenschappen

  • Exacte massa: 369.12127
  • Monoisotopische massa: 369.121
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 1
  • Complexiteit: 601
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 88.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.456
  • Kookpunt: 520.8°Cat760mmHg
  • Vlampunt: 268.8°C
  • Brekindex: 1.673
  • PSA: 88.46
  • LogboekP: 1.87440
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd